Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate
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Overview
Description
Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[45]Decane-7-Carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, followed by the introduction of the tert-butyl and ethyl groups. The reaction conditions often involve the use of strong bases and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate
- Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate
Uniqueness
Racemic-(5S,6S)-Tert-Butyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate is unique due to its specific stereochemistry and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds and potentially more suitable for certain applications.
Properties
IUPAC Name |
tert-butyl (5S,10S)-10-ethyl-2-oxo-1,9-diazaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-5-11-15(9-7-12(18)16-15)8-6-10-17(11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3,(H,16,18)/t11-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUAHAFTZWOXES-NHYWBVRUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@]2(CCCN1C(=O)OC(C)(C)C)CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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